molecular formula C24H24O5 B3474980 [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate

[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate

Cat. No.: B3474980
M. Wt: 392.4 g/mol
InChI Key: UGNYMBRTKIXNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromenone core linked to a cyclohexanecarboxylate group through a dimethylphenoxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.

    Attachment of the Dimethylphenoxy Group: The chromenone core is then reacted with 2,5-dimethylphenol in the presence of a suitable catalyst to form the dimethylphenoxy-chromenone intermediate.

    Esterification with Cyclohexanecarboxylic Acid: The final step involves the esterification of the intermediate with cyclohexanecarboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, are employed to enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.

    Cresol: A group of aromatic organic compounds with phenolic properties.

Uniqueness

[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike bis(2-ethylhexyl) terephthalate and cresol, this compound has a chromenone core linked to a cyclohexanecarboxylate group, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-15-8-9-16(2)20(12-15)29-22-14-27-21-13-18(10-11-19(21)23(22)25)28-24(26)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNYMBRTKIXNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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